molecular formula C11H16N6O2S B6278629 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide CAS No. 1520598-09-7

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide

Cat. No.: B6278629
CAS No.: 1520598-09-7
M. Wt: 296.3
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Description

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a sulfonamide group, and a propylamino substituent, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable sulfonyl chloride with an amine.

    Final Coupling: The tetrazole and sulfonamide intermediates are coupled under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation Products: Oxides of the propylamino group.

    Reduction Products: Amines derived from the sulfonamide group.

    Substitution Products: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that play crucial roles in biological pathways.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or modulate protein function, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(ethylamino)benzene-1-sulfonamide
  • N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)benzene-1-sulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the amino group (propyl, ethyl, or methyl).
  • Unique Properties: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the longer propyl chain, potentially enhancing its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1520598-09-7

Molecular Formula

C11H16N6O2S

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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